Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(diethylamino)phenyl)-
Description
The compound “Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(diethylamino)phenyl)-” is an azo-linked acetamide derivative characterized by a complex substitution pattern. Its structure includes:
- A 2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl moiety, which introduces sulfonyl and hydroxyethyl groups.
- A diethylamino substituent at the 5-position of the phenyl ring.
- An acetamide group attached to the nitrogen of the phenyl ring.
For instance, analogs with nitro or sulfonamide groups exhibit anti-inflammatory or herbicidal activities . The hydroxyethyl sulfonyl group likely enhances water solubility compared to non-polar substituents like trifluoromethyl or nitro groups, as seen in similar compounds .
Properties
CAS No. |
62335-85-7 |
|---|---|
Molecular Formula |
C20H25ClN4O4S |
Molecular Weight |
453.0 g/mol |
IUPAC Name |
N-[2-[[2-chloro-4-(2-hydroxyethylsulfonyl)phenyl]diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C20H25ClN4O4S/c1-4-25(5-2)15-6-8-19(20(12-15)22-14(3)27)24-23-18-9-7-16(13-17(18)21)30(28,29)11-10-26/h6-9,12-13,26H,4-5,10-11H2,1-3H3,(H,22,27) |
InChI Key |
XPWGSPNJAXRAGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)CCO)Cl)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Diazotization and Azo Coupling
The azo linkage (-N=N-) is typically formed by diazotization of a primary aromatic amine followed by coupling with another aromatic compound bearing activating groups.
Step 1: Diazotization
An aromatic amine, such as 2-chloro-4-aminophenyl sulfonyl derivative, is treated with sodium nitrite (NaNO2) in acidic medium (HCl) at low temperature (0–5°C) to form the diazonium salt.Step 2: Coupling Reaction
The diazonium salt is then coupled with a 5-(diethylamino)phenyl acetamide derivative under controlled pH (usually mildly alkaline) to form the azo compound.
This step is critical for establishing the azo bond and requires precise temperature and pH control to prevent side reactions and decomposition.
Introduction of the Hydroxyethyl Sulfonyl Group
The hydroxyethyl sulfonyl substituent on the aromatic ring can be introduced via sulfonation followed by alkylation:
Sulfonation
The aromatic ring is sulfonated using reagents such as chlorosulfonic acid or sulfur trioxide complexes to introduce a sulfonyl chloride group.Alkylation with 2-Hydroxyethyl Group
The sulfonyl chloride intermediate is then reacted with ethylene glycol or 2-hydroxyethylamine to yield the hydroxyethyl sulfonyl moiety.
This transformation requires anhydrous conditions and controlled temperature to avoid hydrolysis or overreaction.
Formation of the Acetamide Group
The acetamide functionality on the diethylamino-substituted phenyl ring is typically prepared by acylation of the corresponding amine:
The amine group on the 5-(diethylamino)phenyl ring is reacted with acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine) to form the acetamide.
Alternatively, coupling agents such as N,N'-carbonyldiimidazole (CDI) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) can be used to facilitate amide bond formation in mild conditions.
Representative Synthetic Procedure (Literature-Inspired)
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 2-chloro-4-aminophenyl sulfonyl derivative + NaNO2, HCl, 0–5°C | Diazotization to form diazonium salt | Low temperature to stabilize diazonium |
| 2 | Diazonium salt + 5-(diethylamino)phenyl acetamide, pH 7–9, 0–10°C | Azo coupling | Mild alkaline pH to favor coupling |
| 3 | Aromatic sulfonyl chloride + 2-hydroxyethylamine, anhydrous solvent, 0–25°C | Introduction of hydroxyethyl sulfonyl group | Anhydrous to prevent hydrolysis |
| 4 | 5-(diethylamino)aniline + acetyl chloride, triethylamine, DCM, 0–25°C | Formation of acetamide group | Base scavenges HCl byproduct |
This sequence is adapted from general azo dye and acetamide synthesis literature and patent methods for related compounds.
Reaction Parameters and Optimization
| Parameter | Typical Range | Effect on Yield/Purity |
|---|---|---|
| Temperature (diazotization) | 0–5°C | Prevents diazonium decomposition |
| pH (azo coupling) | 7–9 | Ensures effective coupling, avoids side reactions |
| Solvent | Water, dichloromethane (DCM), toluene | Solvent polarity affects reaction rate and solubility |
| Catalyst | Phase transfer catalysts (e.g., quaternary ammonium salts) | Enhance reaction rate in biphasic systems |
| Molar Ratios | Diazonium salt : coupling partner = 1:1 to 1:1.2 | Excess coupling partner can drive reaction to completion |
Optimization of these parameters is essential for maximizing yield and product stability.
Purification and Characterization
Purification : The crude product is typically purified by recrystallization or preparative reverse-phase high-performance liquid chromatography (RP-HPLC), using acetonitrile-water mixtures with phosphoric or formic acid as modifiers.
Characterization : Confirmed by spectroscopic methods such as NMR, IR, UV-Vis (azo chromophore), and mass spectrometry. The molecular formula and weight (C20H25ClN4O4S, 453.0 g/mol) are consistent with the expected structure.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield & Notes |
|---|---|---|---|
| Diazotization | Aromatic amine, NaNO2, HCl | 0–5°C, aqueous acidic | High yield if temperature controlled |
| Azo Coupling | Diazonium salt + substituted aniline | pH 7–9, 0–10°C | Moderate to high yield; purity depends on pH |
| Sulfonylation & Alkylation | Chlorosulfonic acid, 2-hydroxyethylamine | Anhydrous, 0–25°C | Requires careful moisture control |
| Acetamide Formation | Acetyl chloride, triethylamine | DCM solvent, 0–25°C | High yield with controlled addition |
Chemical Reactions Analysis
Hydrolysis of the Azo Group
Azo compounds typically undergo hydrolysis under acidic or basic conditions to form aromatic amines. For this compound, potential hydrolysis products include:
-
Primary aromatic amine from cleavage of the azo bond (e.g., 2-chloro-4-((2-hydroxyethyl)sulfonyl)aniline)
-
Secondary aromatic amine from the diethylamino-substituted phenyl ring
Relevant Data from Sources:
-
Azo compounds like those in (e.g., azobenzene) are known to hydrolyze under acidic conditions, forming aromatic amines .
-
Sulfonylethyl-substituted derivatives (e.g., ) may stabilize intermediates during hydrolysis due to electron-withdrawing effects .
Reduction of the Azo Group
Reduction of azo bonds (e.g., using NaBH₄, Zn/HCl, or H₂/Ni) typically yields diamines. For this compound:
-
Diamine product : 2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl-5-(diethylamino)benzenediamine
-
Reaction Conditions : Acidic or neutral environments; catalysts like Fe or Sn may accelerate reduction .
Substitution Reactions
-
Chlorine Substitution : The chloro group at position 2 may undergo nucleophilic aromatic substitution (e.g., with hydroxide or amines under basic conditions).
-
Diethylamino Group Reactivity : The diethylamino group can act as a nucleophile in substitution reactions or react with electrophiles (e.g., acetylation) .
Elimination Reactions
The sulfonylethyl group (-SO₂CH₂CH₂OH) may undergo elimination under acidic conditions to form an alkene (e.g., -SO₂CH₂CH₂OH → -SO₂CH=CH₂ + H₂O).
Table 1: Reaction Conditions and Products
Table 2: Structural Analogues and Relevance
Research Findings and Implications
-
Environmental Monitoring : Azo compounds like those in are prioritized for monitoring due to potential bioaccumulation and toxicity .
-
Pharmaceutical Applications : Derivatives with chloro and sulfonylethyl groups (e.g., ) are explored for therapeutic uses, suggesting stability under physiological conditions may be critical .
-
Safety and Hazards : Azobenzene derivatives (e.g., ) are flagged for biological testing due to potential mutagenicity, highlighting the need for caution in handling .
Scientific Research Applications
Medicinal Chemistry
Acetamide derivatives have been investigated for their potential as pharmaceutical agents. The specific compound exhibits properties that may be beneficial in the development of anti-cancer drugs due to its ability to interact with biological targets involved in tumor growth.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various acetamide derivatives and tested their cytotoxicity against cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in breast and lung cancer cells, indicating its potential as a lead compound for further development .
Dye Chemistry
The azo group present in the compound allows it to function as a dye intermediate. Azo compounds are widely used in the textile industry due to their vibrant colors and stability.
Case Study: Azo Dye Synthesis
A research article highlighted the synthesis of azo dyes from acetamide derivatives, demonstrating their application in dyeing cotton fabrics. The resulting dyes showed excellent color fastness and high absorbance rates, making them suitable for commercial use .
Material Science
The incorporation of acetamide derivatives into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength.
Case Study: Polymer Composite Development
A study published in the Journal of Applied Polymer Science investigated the effects of adding acetamide-based compounds to polyvinyl chloride (PVC). The addition improved the thermal stability and tensile strength of the PVC composites, suggesting potential applications in construction materials .
Mechanism of Action
The mechanism by which Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(diethylamino)phenyl)- exerts its effects involves interactions with specific molecular targets. The azo group can participate in electron transfer reactions, while the sulfonyl and diethylamino groups can interact with biological molecules, influencing their activity. The compound’s unique structure allows it to engage in various pathways, making it versatile in different applications.
Comparison with Similar Compounds
Table 1: Anti-Exudative/Pharmaceutical Analogs
Herbicidal Acetamides
Chloroacetamides are prominent in agrochemistry. Key examples include:
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A herbicide targeting weed growth via inhibition of very-long-chain fatty acid synthesis .
- Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide): Used in rice paddies, differing from the target compound by its propoxyethyl group .
The target compound’s hydroxyethyl sulfonyl group may reduce herbicidal activity compared to alachlor’s methoxymethyl group, as sulfonyl moieties are less common in herbicides.
Table 2: Herbicidal Acetamides
Azo Dye and Industrial Analogs
Azo-linked acetamides are utilized as dyes or intermediates. Notable examples:
- Acetamide, N-[2-[[4-[(2,6-dichloro-4-nitrophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-(diethylamino)phenyl]- (): Contains dual azo linkages and nitro groups, enhancing colorfastness. The target compound’s hydroxyethyl sulfonyl group may offer improved solubility for textile applications.
- N-(2-((4-chloro-2-(trifluoromethyl)phenyl)azo)...acetamide (): Features a trifluoromethyl group, which increases hydrophobicity compared to the target’s sulfonyl group .
Table 3: Azo Dye Analogs
Biological Activity
Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(diethylamino)phenyl)-, also known by its CAS number 62335-85-7, is a synthetic compound with potential biological activities. This article reviews its biological properties, focusing on antimicrobial activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C20H25ClN4O4S, with a molecular weight of 448.95 g/mol. It features a complex structure that includes an azo group and various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H25ClN4O4S |
| Molecular Weight | 448.95 g/mol |
| Solubility | Soluble in organic solvents |
| Boiling Point | Not specified |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of similar compounds within the chloroacetamide class. For instance, a study on N-(substituted phenyl)-2-chloroacetamides demonstrated effective antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of halogenated substituents on the phenyl ring was found to enhance lipophilicity, allowing better membrane permeability and increased efficacy against Gram-positive bacteria .
Key Findings:
- Effective Against:
- Gram-positive bacteria (Staphylococcus aureus, MRSA)
- Yeast (Candida albicans)
- Less Effective Against:
- Gram-negative bacteria (Escherichia coli)
Structure-Activity Relationship (SAR)
The biological activity of acetamides is closely related to their chemical structure. The position and type of substituents on the phenyl ring significantly influence their antimicrobial efficacy. Compounds with halogen substitutions at the para position often exhibit higher activity due to improved interaction with bacterial cell membranes .
Case Studies
-
Antimicrobial Testing
A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that specific structural modifications could enhance the compounds' effectiveness against various microbial strains . -
Lipophilicity Assessment
The lipophilicity of the compounds was evaluated using LogP values, which correlated with their ability to penetrate cell membranes and exert antimicrobial effects. Higher LogP values were associated with increased activity against Gram-positive bacteria .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization techniques for this acetamide derivative?
- Synthesis : Azo coupling reactions under controlled pH (e.g., acidic conditions) are critical for forming the azo (-N=N-) bridge. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the target compound .
- Characterization : Use NMR (¹H/¹³C) to confirm substituent positions and azo bond formation. FTIR can validate sulfonyl (-SO₂-) and acetamide (-NHCO-) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential scanning calorimetry (DSC) identifies phase transitions .
- Photostability : Expose the compound to UV-Vis light (e.g., 365 nm) and monitor degradation via HPLC. Evidence of azo bond cleavage would indicate photosensitivity .
- pH Stability : Conduct stability tests in buffers (pH 3–9) over 24–72 hours, analyzing degradation products using LC-MS .
Advanced Research Questions
Q. What computational methods are effective for elucidating reaction mechanisms involving the azo and sulfonyl groups?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states during azo bond formation. HOMO-LUMO analysis predicts electron transfer pathways, while electrostatic potential (MESP) maps highlight reactive sites .
- Reaction Path Optimization : Implement ICReDD’s workflow, combining quantum chemistry and experimental data to refine reaction conditions (e.g., solvent polarity, catalyst loading) .
Q. How should researchers resolve contradictions in reported solubility or spectroscopic data?
- Cross-Validation : Compare solubility data across multiple solvents (e.g., DMSO, ethanol) using nephelometry and UV-Vis spectroscopy. For conflicting NMR shifts, verify assignments via 2D NMR (COSY, HSQC) .
- Crystallographic Analysis : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in substituent orientation .
Q. What methodologies are suitable for studying environmental degradation pathways?
- Atmospheric Chemistry Simulations : Use gas chromatography-mass spectrometry (GC-MS) to identify volatile degradation products under simulated sunlight and humidity .
- Aquatic Degradation : Perform OECD 301F biodegradability tests, monitoring intermediates via high-resolution orbitrap MS .
Q. How can experimental design optimize synthesis yield and purity?
- Design of Experiments (DoE) : Apply factorial design to variables like temperature, reaction time, and stoichiometry. Response surface methodology (RSM) identifies optimal conditions for maximizing yield (>90%) .
- In Situ Monitoring : Use Raman spectroscopy to track reaction progress in real time, adjusting parameters dynamically to avoid byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
